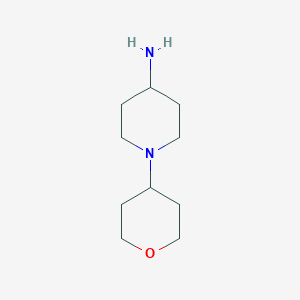

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Description

The exact mass of the compound 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEWWTCNTUFKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a key building block in modern medicinal chemistry. The document details a robust and validated synthetic pathway, including a step-by-step experimental protocol for its preparation via reductive amination and subsequent deprotection. Furthermore, this guide explores the compound's characteristic reactivity, focusing on N-alkylation and N-acylation reactions, and discusses its significant role as a pharmacophore in the development of novel therapeutics, particularly as a selective κ-opioid receptor (KOR) antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, with the CAS number 794471-13-9, is a bicyclic diamine that has garnered significant attention in the field of drug discovery.[1] Its unique structural architecture, combining a piperidine ring with a tetrahydropyran moiety, imparts favorable physicochemical properties, making it a valuable scaffold for the design of bioactive molecules. The piperidine ring is a prevalent feature in numerous pharmaceuticals, while the tetrahydropyran group can enhance aqueous solubility and metabolic stability.[2]

This compound is particularly notable for its incorporation into several clinical and preclinical drug candidates. A prominent example is its role as a core component of NAVACAPRANT (BTRX-335140), a selective κ-opioid receptor (KOR) antagonist that has been investigated in clinical trials for the treatment of mood disorders.[1] The strategic importance of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine as a synthetic intermediate underscores the need for a detailed understanding of its chemical properties and a reliable method for its preparation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | [3] |

| Molecular Weight | 184.28 g/mol | [3] |

| CAS Number | 794471-13-9 | [1] |

| Appearance | White crystalline solid | [4] |

| Boiling Point (Predicted) | 278.3 ± 40.0 °C | [4] |

| Density (Predicted) | 1.045 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.44 ± 0.20 | [5] |

| Solubility | Soluble in alcohols, ketones, and chloroform; slightly soluble in ether and petroleum ether. | [4] |

Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

The most efficient and widely adopted synthetic route to 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves a two-step process: the reductive amination of a Boc-protected 4-aminopiperidine with tetrahydro-4H-pyran-4-one, followed by the acidic deprotection of the Boc group. This method is advantageous due to its high yield, scalability, and the use of readily available starting materials.[1]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine.

Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high purity and yield of the desired products.

Step 1: Synthesis of tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate [1]

-

Rationale: This step involves the formation of a C-N bond between the piperidine nitrogen and the tetrahydropyran ring via reductive amination. The use of a Boc protecting group on the 4-amino functionality prevents its participation in the reaction, ensuring regioselectivity. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

-

Procedure:

-

To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (0.1 M), add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 48-68 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate as a white solid. A reported yield for this reaction is 86%.[1]

-

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (Boc Deprotection) [5][6]

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose, leading to the formation of the TFA salt of the product, which can then be neutralized.

-

Procedure:

-

Dissolve the Boc-protected intermediate from Step 1 (1.0 eq) in dichloromethane (0.2 M).

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the TFA salt.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine as a solid. The product can be further purified by recrystallization if necessary.

-

Spectroscopic Characterization

The structural integrity of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran and piperidine rings. Protons adjacent to the oxygen atom in the tetrahydropyran ring typically appear in the δ 3.4–4.0 ppm range, while protons on the carbons adjacent to the piperidine nitrogen are expected between δ 2.5–3.2 ppm.[1] The remaining aliphatic protons will resonate in the upfield region.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be the most downfield-shifted among the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad signal in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. C-H stretching vibrations of the aliphatic rings will be observed around 2850-2950 cm⁻¹. The C-O-C stretching of the tetrahydropyran ether linkage will likely appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 185.16.[1]

Chemical Reactivity

The chemical reactivity of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is primarily dictated by the nucleophilicity of its two amine groups. The piperidine nitrogen is a secondary amine, and the 4-amino group is a primary amine. Generally, the piperidine nitrogen is more sterically hindered.

N-Acylation

The primary amino group can be selectively acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine or pyridine.[7] This reaction is a common method to introduce amide functionalities.

Caption: General scheme for N-acylation.

Example Protocol: N-Benzoylation

-

Dissolve 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-benzoylated product.

N-Alkylation

The primary amino group can also undergo N-alkylation with alkyl halides. To achieve mono-alkylation and prevent over-alkylation, it is often necessary to use a protecting group strategy or carefully control the stoichiometry of the reagents. Reductive amination with aldehydes or ketones is another effective method for N-alkylation.

Caption: General scheme for N-alkylation.

Applications in Drug Discovery

The primary application of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is as a versatile building block in the synthesis of complex molecules for drug discovery. Its utility is exemplified by its incorporation into molecules targeting G-protein coupled receptors (GPCRs).[1] As mentioned, it is a key component of the selective κ-opioid receptor antagonist NAVACAPRANT. The modulation of the κ-opioid system is a promising therapeutic strategy for various central nervous system disorders, including depression, anxiety, and addiction.[1] The structural features of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine likely contribute to the favorable pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Safety and Handling

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is predicted to be an irritant.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward and high-yielding synthesis, combined with its favorable physicochemical properties, makes it an attractive scaffold for the development of novel therapeutics. The detailed experimental protocols and discussion of its reactivity provided in this guide are intended to facilitate its application in drug discovery and development programs. As research into GPCR modulators continues to expand, the importance of key intermediates like 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is expected to grow.

References

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).

-

Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. (2024, April 9). ChemBK. Retrieved from [Link], 1-(Tetrahydro-2H-Pyran-4-Yl)-

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. (2015). Tetrahedron, 71(43), 8344-8349.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(15), 4995.

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 794471-13-9 CAS MSDS (1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERIDIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Introduction: Strategic Importance in Medicinal Chemistry

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a bicyclic amine derivative, is a pivotal structural motif and key intermediate in contemporary drug discovery and development.[1] Its unique three-dimensional architecture, featuring a piperidine ring substituted with a tetrahydropyran moiety, imparts favorable physicochemical properties to bioactive molecules, such as enhanced solubility and metabolic stability.[2] This valuable building block is integral to the synthesis of a wide array of complex pharmaceutical agents, including antagonists for the kappa-opioid receptor, which are under investigation for the treatment of mood disorders.[3] The strategic incorporation of this scaffold into drug candidates highlights the necessity for robust and scalable synthetic protocols. This guide provides a comprehensive overview of the principal synthetic routes to 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, with a focus on the underlying chemical principles and practical experimental considerations for researchers and drug development professionals.

Core Synthetic Strategy: Reductive Amination of a Boc-Protected Piperidine Precursor

The most prevalent and efficient pathway to the target compound is a multi-step sequence centered around the reductive amination of a protected piperidine derivative with tetrahydro-4H-pyran-4-one. The use of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino functionality of the piperidine ring is crucial for directing the N-alkylation to the piperidine ring nitrogen and preventing undesired side reactions. The overall synthetic workflow can be dissected into three primary stages:

-

Protection: Synthesis of the key intermediate, tert-butyl piperidin-4-ylcarbamate.

-

Coupling: Reductive amination of the protected intermediate with tetrahydro-4H-pyran-4-one.

-

Deprotection: Removal of the Boc group to yield the final product.

Caption: Overall synthetic workflow for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine.

Stage 1: Synthesis of tert-butyl piperidin-4-ylcarbamate

The initial step involves the protection of the primary amine of piperidin-4-amine with a Boc group. This is a standard procedure in organic synthesis that utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source.

Experimental Protocol: Boc Protection

-

Reaction Setup: Dissolve piperidin-4-amine in a suitable solvent such as a biphasic mixture of water and tert-butanol.

-

Base Addition: Add a base, for instance, sodium hydroxide, to the solution. The base facilitates the nucleophilic attack of the amine on the (Boc)₂O.[3]

-

Reagent Addition: Introduce di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. The organic layers are then dried and concentrated to yield tert-butyl piperidin-4-ylcarbamate, which can be used in the next step without further purification if of sufficient purity.

Stage 2: Reductive Amination

This is the key bond-forming step where the tetrahydropyran moiety is introduced. The reaction involves the formation of an iminium ion intermediate between tert-butyl piperidin-4-ylcarbamate and tetrahydro-4H-pyran-4-one, which is then reduced in situ. The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are two commonly employed reagents.

Comparative Analysis of Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over ketones and aldehydes.[4][5] Less toxic than NaBH₃CN.[1] Effective for a broad range of substrates.[4] | Water-sensitive.[6] |

| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity for iminium ions in the presence of carbonyls.[1] Not sensitive to water.[6] | Highly toxic and can generate toxic hydrogen cyanide (HCN) gas, especially in acidic conditions.[1][7] |

For reasons of safety and efficiency, sodium triacetoxyborohydride is often the preferred reagent.[1]

Caption: Core reductive amination reaction mechanism.

Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate and tetrahydro-4H-pyran-4-one in a suitable aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][8]

-

Initial Stirring: Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the initial formation of the iminium ion intermediate.[8]

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to days.[8] Monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[9]

Protocol 2.2: Reductive Amination using Sodium Cyanoborohydride

-

Reaction Setup: Dissolve tert-butyl piperidin-4-ylcarbamate and tetrahydro-4H-pyran-4-one in methanol.[6]

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 with glacial acetic acid. This is crucial for the selective reduction of the iminium ion.[1]

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.

| Parameter | Protocol 2.1 (NaBH(OAc)₃) | Protocol 2.2 (NaBH₃CN) |

| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) | Methanol |

| Catalyst | Acetic acid (optional for less reactive ketones)[5] | Acetic acid (for pH adjustment) |

| Temperature | Room Temperature | Room Temperature |

| Safety | Lower toxicity | High toxicity, potential HCN gas evolution |

| Yield | Generally high | Can be high, but may require more careful optimization |

Stage 3: Boc Deprotection

The final step is the removal of the Boc protecting group to unmask the primary amine and yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected product, tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate, in a suitable solvent such as dioxane, methanol, or dichloromethane.[10]

-

Acid Addition: Add a strong acid. A 4M solution of HCl in dioxane is commonly used.[10] Alternatively, trifluoroacetic acid (TFA) in dichloromethane can be employed.[11]

-

Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.[10] The deprotected product, as its hydrochloride or trifluoroacetate salt, may precipitate from the solution, which simplifies isolation.[10]

-

Isolation: The product salt can be isolated by filtration. If it remains in solution, the solvent and excess acid are removed under reduced pressure. A subsequent work-up with a base (e.g., NaOH solution) and extraction with an organic solvent will yield the free amine.

Safety Considerations

-

Sodium Cyanoborohydride: This reagent is highly toxic and can release poisonous hydrogen cyanide gas upon contact with acids.[7][12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium Triacetoxyborohydride: While less toxic than its cyanated counterpart, it is water-reactive and can release flammable gas.[13] It should be handled in a dry environment.

-

Solvents and Reagents: Standard laboratory safety procedures should be followed for all other chemicals used, such as flammable solvents and corrosive acids.

Conclusion

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is most effectively achieved through a three-stage process involving Boc protection of piperidin-4-amine, reductive amination with tetrahydro-4H-pyran-4-one, and subsequent acidic deprotection. The choice of reducing agent in the key reductive amination step is critical, with sodium triacetoxyborohydride offering a safer and often more efficient alternative to sodium cyanoborohydride. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important medicinal chemistry building block. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthesis.

References

-

OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP.docx. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.

-

SiliCycle. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Tetrahydro-4H-pyran-4-one (99%). Retrieved from [Link]

-

Jigs Chemical. (n.d.). Tetrahydro-4H-pyran-4-one,CAS no. 29943-42-8. Retrieved from [Link]

-

Chem-Impex. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

- Zahim, S., et al. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development.

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

-

NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aksci.com [aksci.com]

- 3. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. chemistry.osu.edu [chemistry.osu.edu]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS: 794471-13-9; Molecular Formula: C₁₀H₂₀N₂O; Molecular Weight: 184.28 g/mol ). As a key building block and structural motif in modern medicinal chemistry, particularly in the development of neurological agents, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, synthetic chemists, and quality control specialists.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. Each section provides a detailed interpretation of the expected spectral features, causality behind the predictions, and standardized protocols for data acquisition, establishing a self-validating framework for the characterization of this molecule and its derivatives.

Molecular Structure and Key Spectroscopic Features

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a saturated bicyclic amine. Its structure is composed of a piperidine ring and a tetrahydropyran (THP) ring linked via a C-N bond. The piperidine ring also bears a primary amine at the C4 position. This unique combination of a primary amine (-NH₂), a tertiary amine (>N-), and an ether (C-O-C) linkage gives rise to a distinct and predictable spectroscopic fingerprint.

The key structural features to be validated by spectroscopy are:

-

The presence and environment of the two saturated heterocyclic rings.

-

The primary amine group (-NH₂) and its labile protons.

-

The tertiary amine linking the two rings.

-

The ether linkage within the tetrahydropyran ring.

-

The overall symmetry and number of unique carbon and proton environments.

Caption: Molecular structure of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift values for piperidine and tetrahydropyran ring systems.[3]

Predicted ¹H NMR Analysis

The ¹H NMR spectrum will be complex due to the overlapping signals of the many aliphatic C-H protons in similar environments. A higher field spectrometer (≥400 MHz) is recommended for better resolution.

-

Solvent Choice: The choice of deuterated solvent is critical. In a non-polar solvent like CDCl₃, the primary amine (-NH₂) protons are expected to appear as a broad singlet, as their exchange rate is intermediate on the NMR timescale. In a hydrogen-bond-accepting solvent like DMSO-d₆, proton exchange is slowed, and the -NH₂ signal often resolves into a sharper peak, potentially showing coupling to adjacent protons.[4]

-

Tetrahydropyran (THP) Protons: The protons on carbons adjacent to the ether oxygen (C-O-CH₂) will be the most downfield among the aliphatic signals (typically δ 3.4–4.0 ppm) due to the oxygen's deshielding effect.

-

Piperidine Protons: Protons on carbons alpha to the tertiary nitrogen (C-N-CH₂) will also be downfield shifted (typically δ 2.5–3.2 ppm). The proton on the carbon bearing the amino group (C-CH-NH₂) will likely appear as a multiplet around δ 2.6-3.0 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, with a chemical shift that is highly dependent on solvent and concentration (typically δ 1.0–2.5 ppm).

Predicted ¹³C NMR Analysis

The molecule has a plane of symmetry, which simplifies the ¹³C NMR spectrum by reducing the number of unique carbon signals.

-

THP Carbons: The carbons adjacent to the ether oxygen (C-O) will be the most downfield, appearing in the δ 65–70 ppm range.

-

Piperidine Carbons: Carbons alpha to the tertiary nitrogen (C-N) are expected around δ 50–55 ppm. The carbon attached to the primary amine (C-NH₂) will also be in a similar region, around δ 45-50 ppm.

-

Other Aliphatic Carbons: The remaining methylene carbons of both rings will appear further upfield, typically in the δ 25–35 ppm range.

NMR Data Summary (Predicted)

| Assignment | Predicted ¹H NMR Shift (δ ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (δ ppm) |

| THP -CH₂-O | 3.8 - 4.0 | m | ~67.0 |

| THP -CH₂-CH | 1.5 - 1.7 | m | ~32.0 |

| THP -CH-N | 2.4 - 2.6 | m | ~60.0 |

| Piperidine -CH₂-N (axial) | 2.0 - 2.2 | m | ~53.0 |

| Piperidine -CH₂-N (equatorial) | 2.8 - 3.0 | m | ~53.0 |

| Piperidine -CH₂-CH | 1.4 - 1.6 | m | ~34.0 |

| Piperidine -CH-NH₂ | 2.6 - 2.8 | m | ~49.0 |

| -NH₂ | 1.5 - 2.5 | br s | - |

Note: Predicted shifts are estimates in CDCl₃ and can vary based on experimental conditions.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to δ 0.00 ppm.[5]

-

Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through analysis of fragmentation patterns.

Predicted Molecular Ion and Fragmentation

-

Nitrogen Rule: The compound contains two nitrogen atoms (an even number). Therefore, its monoisotopic molecular weight is an even number (184.1576), and its molecular ion peak ([M]⁺˙) in an EI-MS spectrum will appear at an even m/z value. In soft ionization techniques like ESI, the protonated molecule ([M+H]⁺) will be observed at an odd m/z value of 185.1654.

-

Fragmentation Pattern: Aliphatic amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[3] The most likely fragmentation pathways for this molecule would involve the cleavage of the piperidine or tetrahydropyran rings initiated at the tertiary nitrogen, leading to stable iminium ion fragments. The loss of the amino group is also a possible fragmentation pathway.

MS Data Summary (Predicted for ESI-MS)

| m/z Value | Assignment | Interpretation |

| 185.17 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 168.16 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine. |

| 101.10 | [C₅H₁₃N₂]⁺ | Fragment from cleavage of the bond between the THP ring and the piperidine nitrogen. |

| 86.09 | [C₅H₁₂N]⁺ | Piperidine iminium ion fragment. |

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique ideal for preventing excessive fragmentation of the molecular ion.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Vibrational Modes

-

N-H Stretching: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. These bands are typically weaker and sharper than the O-H bands of alcohols.[2]

-

C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹) are characteristic of sp³ C-H bonds in the aliphatic rings.

-

N-H Bending: A medium to strong bending (scissoring) vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[2]

-

C-O Stretching: A strong, characteristic C-O-C stretching band from the ether in the tetrahydropyran ring will be prominent in the fingerprint region, typically around 1150-1050 cm⁻¹.

-

C-N Stretching: The C-N stretching vibrations for both the tertiary and primary aliphatic amines will appear as medium to weak bands in the 1250–1020 cm⁻¹ range.[2]

IR Data Summary (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Two Bands | N-H stretch (primary amine) |

| 2940 - 2820 | Strong | C-H stretch (aliphatic) |

| 1620 - 1580 | Medium | N-H bend (primary amine) |

| 1460 - 1440 | Medium | CH₂ bend (scissoring) |

| 1100 - 1050 | Strong | C-O-C stretch (ether) |

| 1200 - 1150 | Medium-Weak | C-N stretch (tertiary amine) |

Standard Protocol for ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive and unambiguous structure confirmation. The process integrates the strengths of each technique to build a complete picture of the molecule.

Caption: Integrated workflow for the structural confirmation of the target compound.

References

-

Future4200. Chapter 11 - Amines. Available from: [Link]

-

Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]

-

DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Available from: [Link]

-

ResearchGate. (2009). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]

-

J-Stage. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

-

ChemBK. 4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. Available from: [Link]

-

ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Available from: [Link]

-

YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

-

The Organic Chemistry Tutor. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

-

Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Available from: [Link]

-

JACS. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available from: [Link]

-

Wikipedia. Mass spectral interpretation. Available from: [Link]

Sources

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS number 794471-13-9

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS: 794471-13-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and pharmacological significance, grounding all claims in verifiable scientific literature.

Introduction: A Scaffold of Therapeutic Potential

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a bicyclic amine derivative that has emerged as a highly valuable scaffold in the design of novel therapeutics.[1] Structurally, it features a piperidine ring, a common motif in pharmaceuticals, substituted with a tetrahydropyran (THP) group at the nitrogen atom and an amine group at the C4 position. This unique arrangement confers desirable physicochemical properties, including improved aqueous solubility and metabolic stability, making it an attractive component for molecules targeting the central nervous system (CNS).

Its primary utility lies in its role as a key intermediate or pharmacophore in the synthesis of more complex, biologically active molecules.[1][2] The piperidine and THP rings provide a rigid, three-dimensional structure that can be precisely oriented within a receptor's binding pocket, while the primary amine serves as a crucial handle for further chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis and formulation. It is typically a white crystalline solid soluble in various organic solvents like alcohols and ketones.[2]

| Property | Value | Source |

| CAS Number | 794471-13-9 | [2][3] |

| Molecular Formula | C₁₀H₂₀N₂O | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Predicted Density | 1.045 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 278.3 ± 40.0 °C | [2] |

| Predicted pKa | 10.44 ± 0.20 | [2] |

| Storage Conditions | 2-8°C, sealed in dry, protect from light | [2][3] |

Synthesis and Quality Control: A Validated Approach

The reliable synthesis and rigorous characterization of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine are paramount for its use in GMP (Good Manufacturing Practice) environments and preclinical studies. The most prevalent and efficient synthetic strategies involve reductive amination.

Dominant Synthetic Pathway: Reductive Amination

Reductive amination is the method of choice due to its high efficiency, selectivity, and scalability. This reaction forges the critical C-N bond between the piperidine nitrogen and the tetrahydropyran ring. The general workflow involves the reaction of a protected 4-aminopiperidine derivative with tetrahydro-4H-pyran-4-one, followed by reduction of the resulting imine or enamine intermediate.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a self-validating system adapted from established literature procedures, employing sodium triacetoxyborohydride, a mild and selective reducing agent that minimizes side reactions.[1]

Step 1: Reagent Preparation

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) and tetrahydro-4H-pyran-4-one (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Add acetic acid (1.2 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

Step 2: Reductive Amination

-

To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to control the initial exotherm.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Extraction

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 4: Deprotection

-

Dissolve the crude intermediate in a suitable solvent (e.g., DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure. Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the final product into an organic solvent.

Step 5: Purification and Characterization

-

Purify the final compound using column chromatography on silica gel.

-

Confirm the structure and assess purity using the analytical methods described below.

Analytical Quality Control

Structural integrity and purity are non-negotiable. A multi-pronged analytical approach is essential for lot release and regulatory submissions.[1]

| Analytical Method | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural verification and confirmation of proton/carbon environments. | Characteristic peaks for the piperidine and tetrahydropyran ring protons (e.g., δ 2.5–4.0 ppm). |

| LC-MS | Confirms molecular weight and provides a highly accurate purity assessment (>95%). | Expected [M+H]⁺ ion at m/z 185.16. |

| FTIR Spectroscopy | Identifies key functional groups (e.g., N-H, C-O stretches). | Characteristic vibrational bands for amine and ether functionalities. |

| X-ray Crystallography | Provides definitive 3D structural elucidation (if a suitable crystal is obtained). | Resolves absolute stereochemistry and bond angles/lengths. |

Applications in Drug Discovery and Development

This compound is not merely a synthetic curiosity; it is a validated pharmacophore present in clinical-stage drug candidates. Its value is demonstrated by its incorporation into molecules targeting complex diseases.

Case Study: NAVACAPRANT (BTRX-335140) - A KOR Antagonist

A prime example of its utility is in the structure of NAVACAPRANT (BTRX-335140) , a selective kappa-opioid receptor (KOR) antagonist.[1] KOR antagonists are being investigated for the treatment of major depressive disorder (MDD), anhedonia, and other mood disorders.[1] The 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine moiety serves as a foundational scaffold, providing the necessary orientation and physicochemical properties for high-affinity binding to the KOR.[1] Its favorable ADME profile, including the ability to cross the blood-brain barrier, is crucial for its efficacy in treating neurological conditions.[1]

Sources

The Strategic deployment of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The landscape of modern drug discovery is characterized by an ever-present demand for molecular scaffolds that confer advantageous physicochemical and pharmacological properties upon lead candidates. Among the privileged structures in the medicinal chemist's arsenal, the 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine core has emerged as a cornerstone building block, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of this versatile scaffold, from its synthesis and intrinsic properties to its strategic application in drug design, with a particular focus on its role in the development of selective kappa-opioid receptor (KOR) antagonists. We will delve into the nuanced structure-activity relationships (SAR) that this moiety governs, its influence on pharmacokinetic profiles, and provide detailed, field-tested synthetic protocols.

Introduction: The Rationale for a Privileged Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to impart aqueous solubility and serve as a versatile synthetic handle.[1] When combined with a tetrahydropyran (THP) moiety, the resulting bicyclic amine, 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, offers a unique constellation of properties. The THP ring, with its ether linkage, can act as a hydrogen bond acceptor and introduces a degree of conformational rigidity, while also potentially improving metabolic stability and modulating lipophilicity.[1] This strategic combination has proven particularly fruitful in the design of ligands for complex targets such as G-protein coupled receptors (GPCRs).

Physicochemical Properties of the Core Scaffold

A thorough understanding of the foundational building block is paramount before its incorporation into complex drug molecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | [2][3][4] |

| Molecular Weight | 184.28 g/mol | [2][4] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in alcohols, ketones, and chloroform; slightly soluble in ether and petroleum ether. | [3] |

| Predicted pKa | 10.44 ± 0.20 | ChemAxon |

| Predicted Boiling Point | 278.3 ± 40.0 °C | [3] |

These properties highlight the scaffold's drug-like characteristics, including a relatively low molecular weight and the presence of both hydrogen bond donors and acceptors, which are crucial for target engagement and favorable pharmacokinetic profiles.

Synthesis of the Building Block: A Validated Protocol

The most prevalent and efficient synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves a reductive amination of a protected piperidine derivative with tetrahydro-4H-pyran-4-one.[2] This method is scalable and provides the target compound in high purity.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of the Boc-protected intermediate, which can then be deprotected to yield the final primary amine.

Reaction Scheme:

A two-step synthesis of the target building block.

Materials:

-

tert-butyl piperidin-4-ylcarbamate

-

Tetrahydro-4H-pyran-4-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent

Procedure:

-

To a suspension of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in 1,2-dichloroethane, add tetrahydro-4H-pyran-4-one (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by TLC or LC-MS.[5]

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

For deprotection, dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of a strong acid like TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure and either use the resulting salt directly or neutralize with a base to obtain the free amine.

Application in Drug Discovery: The Case of Kappa-Opioid Receptor (KOR) Antagonists

The 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine scaffold has been instrumental in the development of selective KOR antagonists, a class of drugs with therapeutic potential for mood disorders, addiction, and pain.[2] The KOR system is implicated in the modulation of stress and anhedonia, making its antagonism a promising strategy for treating major depressive disorder (MDD).

Navacaprant (BTRX-335140): A Clinical Candidate

A prime example of the successful application of this building block is navacaprant (formerly BTRX-335140), a potent and selective KOR antagonist that has advanced to Phase 3 clinical trials for MDD.[6] The molecular structure of navacaprant incorporates the 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine moiety, which serves as a key linker region.[7]

Structural components and the pharmacological action of Navacaprant.

Clinical trial data for navacaprant has shown it to be generally well-tolerated with no serious adverse events reported in a Phase 2 study.[8] While a Phase 3 study did not meet its primary endpoint for MDD, pre-specified sensitivity analyses and data from subgroups with moderate-to-severe depression suggested potential efficacy, supporting further investigation.[8][9][10]

Structure-Activity Relationship (SAR) Insights

The 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine moiety is not merely a passive linker; it actively contributes to the SAR of the final drug molecule. SAR studies on KOR antagonists have revealed several key principles:

-

The Piperidine Linker (Region B): This region is critical for orienting the "headgroup" (e.g., the quinoline core in navacaprant) and the "tail" for optimal interaction with the receptor. Modifications in this region can significantly impact potency and selectivity.[7]

-

The Tetrahydropyran Tail (Region C): The THP ring is thought to occupy a specific sub-pocket of the receptor. Its oxygen atom can act as a hydrogen bond acceptor, and its conformational rigidity helps to lock the molecule in a favorable binding pose. Replacing the oxygen with other heteroatoms or altering the ring size can be a strategy to fine-tune properties.

-

Impact on Selectivity: The overall shape and electrostatic profile conferred by the tetrahydropyran-piperidine scaffold are crucial for achieving high selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), thereby minimizing off-target effects.[7]

| Compound/Analog | Modification | KOR IC₅₀ (nM) | MOR/KOR Selectivity | Reference |

| Navacaprant (BTRX-335140) | Quinoline core + oxadiazole tail | 0.8 | >138-fold vs MOR | [7] |

| Analog 9 | Pyridine core with bromide and ester | 12.6 | 27-fold vs MOR | [7] |

| GNTI | Indole core with guanidine tail | Potent | High | [9] |

| ML190 Probe Series | Tricyclic lactam scaffold | 0.12 - 5.18 (µM) | High | [11] |

Influence on ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. The tetrahydropyran-piperidine scaffold generally imparts favorable ADME characteristics.

-

Absorption and Distribution: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which enhances aqueous solubility and can facilitate absorption. The overall lipophilicity, which is crucial for crossing the blood-brain barrier in CNS-targeted drugs, is balanced by the polar ether group of the THP ring. Navacaprant, for instance, has demonstrated excellent CNS penetration.[7]

-

Metabolism: Piperidine rings can be susceptible to metabolism, primarily through N-dealkylation and oxidation at the carbons alpha to the nitrogen, often mediated by cytochrome P450 enzymes.[1][8][12] The presence of the bulky tetrahydropyran group can sterically hinder access to the piperidine nitrogen, potentially improving metabolic stability.[1][13] Strategies to further enhance stability include the introduction of substituents on the piperidine ring to block sites of metabolism.[1]

-

Excretion: The hydrophilic character imparted by the scaffold can facilitate renal clearance of the parent drug and its metabolites.

Pharmacokinetic studies of navacaprant have indicated that a once-daily dosing regimen is feasible, suggesting a favorable half-life and clearance rate.[10]

Conclusion and Future Perspectives

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has solidified its position as a valuable building block in contemporary drug discovery. Its inherent physicochemical properties, coupled with its proven utility in crafting highly selective and potent ligands for challenging targets like the KOR, underscore its strategic importance. The clinical development of navacaprant serves as a compelling testament to the power of this scaffold. As medicinal chemists continue to tackle increasingly complex biological targets, the rational incorporation of privileged scaffolds like 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine will undoubtedly remain a key strategy for success. Future work will likely involve further exploration of this scaffold in other therapeutic areas and the development of novel analogs with even more finely tuned pharmacological and pharmacokinetic profiles.

References

-

Navacaprant - Wikipedia. Wikipedia. Available at: [Link].

-

Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1761-1780. Available at: [Link].

-

Portoghese, P. S., et al. (1992). Potent and Selective Indolomorphinan Antagonists of the Kappa-Opioid Receptor. Journal of Medicinal Chemistry, 35(10), 1791-1800. Available at: [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

-

Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link].

-

Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial. PubMed Central. Available at: [Link].

-

4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. ChemBK. Available at: [Link].

-

Table 5, SAR analysis for selective κ–opioid receptor antagonist for the tricyclic lactam scaffold. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link].

-

Table 3, SAR Analysis for Selective κ–opioid receptor agonist for the Bisamide Scaffold. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link].

-

Key References for Navacaprant. Neumora. Available at: [Link].

-

Navacaprant, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse. PubMed. Available at: [Link].

-

In vivo pharmacokinetic parameters: Significance and symbolism. InVivo Bioservices. Available at: [Link].

-

Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Available at: [Link].

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link].

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link].

-

4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. PubChem. Available at: [Link].

-

Piperidine Synthesis. DTIC. Available at: [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine | 794471-13-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 794471-13-9 CAS MSDS (1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERIDIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table 5, SAR analysis for selective κ–opioid receptor antagonist for the tricyclic lactam scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast number of pharmaceuticals, natural products, and biologically active compounds.[1][3][4] The conformational flexibility of its saturated ring system, combined with the basicity of the nitrogen atom, allows for the precise three-dimensional orientation of substituents. This structural versatility is crucial for optimizing drug-target interactions and makes the piperidine motif a highly sought-after building block in the design of novel therapeutics.[2][3][5] This technical guide provides a detailed exploration of the diverse biological activities of piperidine derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties. It is designed to serve as a comprehensive resource, integrating quantitative data, detailed experimental protocols, and mechanistic insights to support the ongoing development of next-generation piperidine-based drugs.

Part 1: Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer agents and clinical candidates.[1][6] Their therapeutic efficacy stems from a variety of mechanisms, including the modulation of critical cell signaling pathways, the induction of programmed cell death (apoptosis), and inhibition of key enzymes involved in cancer progression.[7][8]

Mechanism of Action: Targeting Cancer Hallmarks

Piperidine derivatives exert their anticancer effects by intervening in crucial signaling pathways essential for cancer cell survival and proliferation.[7] Many derivatives have been shown to inhibit the PI3K/Akt pathway, a central node in cell growth and survival signaling.[7][8] By blocking this pathway, these compounds can trigger apoptosis. Furthermore, piperidine-based molecules can act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death.[9] Other mechanisms include the inhibition of NF-κB and STAT3 signaling, which are critical for inflammation-driven cancer progression, and the generation of reactive oxygen species (ROS) that induce oxidative stress and damage cancer cells.[7]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics for quantifying the potency of a compound. The table below summarizes the cytotoxic activity of several promising piperidine derivatives against a panel of human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [7] |

| MDA-MB-231 | Breast (ER-, Triple Negative) | 1.2 ± 0.12 | [7] | |

| Compound 17a | PC3 | Prostate | 0.81 | [9] |

| MGC803 | Gastric | 1.09 | [3] | |

| MCF-7 | Breast | 1.30 | [3] | |

| Piperidine 10 | U251 | Glioblastoma | 0.44 | [10] |

| Piperidine 19 | NCI-H460 | Lung | 0.89 | [10] |

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of a hypothetical piperidine derivative on the PI3K/Akt signaling pathway, a common mechanism for inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Part 2: Neuroprotective Activity of Piperidine Derivatives

The piperidine scaffold is prevalent in compounds targeting the central nervous system (CNS), offering therapeutic potential for a range of neurodegenerative and neurological disorders.[4][11]

Mechanism of Action: Modulating Neuronal Function

A primary mechanism for neuroprotection involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] By inhibiting AChE, piperidine derivatives like Donepezil increase acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease.[1][12] Other neuroprotective actions include antioxidant effects that combat oxidative stress, a major contributor to neuronal damage in diseases like Parkinson's and Huntington's.[13][14] Piperine, an alkaloid from black pepper, has demonstrated the ability to attenuate behavioral impairments and reduce neuronal loss in animal models by suppressing oxidative stress and inflammation.[13][14] Furthermore, some derivatives can modulate neuronal ion channels and receptors, protecting neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to cell death.[15]

Quantitative Data: Neuroprotective Effects

The following table highlights the observed neuroprotective activities of selected piperidine-containing compounds.

| Compound | Model / Target | Observed Effect | Reference |

| Donepezil | Acetylcholinesterase (AChE) | Potent and selective inhibition of AChE, used in Alzheimer's therapy. | [1][12] |

| Piperine | 3-NP-induced Huntington's model | Attenuated behavioral impairments and reduced neuronal loss. | [13] |

| MPTP-induced Parkinson's model | Protected dopaminergic neurons via antioxidant and anti-inflammatory effects. | [14] | |

| Glutamate-induced neurotoxicity | Protected hippocampal neurons from apoptosis by reducing Ca2+ overload. | [15] | |

| Compound 8 | Paclitaxel-induced neurotoxicity | Attenuated damage to neurite outgrowth in dorsal root ganglion neurons. | [16] |

Signaling Pathway Visualization

This diagram illustrates the mechanism of an AChE inhibitor at the cholinergic synapse.

Caption: Action of a piperidine-based AChE inhibitor at a synapse.

Part 3: Antimicrobial & Antiviral Activity

The structural diversity of piperidine derivatives has led to the discovery of potent agents against a wide spectrum of pathogens, including bacteria, fungi, and viruses.[17][18]

Mechanism of Action: Disrupting Pathogen Viability

The antimicrobial and antiviral activities of piperidine derivatives are diverse.[19] In bacteria, these compounds can inhibit essential enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[20] They can also disrupt the integrity of the bacterial cell membrane or inhibit protein synthesis. Some derivatives exhibit potent antifungal activity by interfering with fungal cell wall synthesis or membrane function.[19] In the realm of virology, piperidine-containing molecules have been shown to act as antiviral agents by blocking viral entry into host cells, inhibiting viral replication enzymes such as reverse transcriptase, or interfering with viral assembly.[17]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microorganism | Type | MIC (mg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 6 | Bacillus subtilis | Gram-positive Bacteria | 0.75 |[19] | | | Escherichia coli | Gram-negative Bacteria | 1.5 |[19] | | | Staphylococcus aureus | Gram-positive Bacteria | 1.5 |[19] | | Compound 2 | Staphylococcus aureus | Gram-positive Bacteria | Good activity vs. control |[21] | | | Escherichia coli | Gram-negative Bacteria | Good activity vs. control |[21] |

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and identifying new antimicrobial agents from a library of piperidine derivatives.

Caption: General workflow for antimicrobial drug discovery.

Part 4: Key Experimental Methodologies

The trustworthiness of any finding rests on robust and well-validated experimental protocols. This section details the methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

Objective: To determine the concentration-dependent cytotoxic effect of piperidine derivatives on cancer cell lines.

Causality: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of living cells. This provides a reliable measure of growth inhibition.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a final concentration range that will capture the full dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]

-

Incubation: Incubate the plates for a fixed period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Cell Fixation: Gently discard the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[22]

-

Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry completely. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[22]

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against specific bacterial strains.

Causality: This method establishes the lowest concentration of a drug that can inhibit microbial growth. By challenging the microbe with a gradient of drug concentrations in a liquid medium, we can precisely identify the threshold of efficacy. The use of positive (no drug) and negative (no bacteria) controls ensures the validity of the growth and sterility conditions.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine derivative in the broth. The concentration range should be broad enough to determine the MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm the sterility of the medium.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A plate reader can also be used to measure OD at 600 nm for a quantitative assessment.[21]

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1][11] From combating cancer cell proliferation to protecting neurons and inhibiting microbial growth, the therapeutic potential is vast. The continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of molecular biology, promises the development of more selective and effective drugs.[2][23] Future research will likely focus on creating novel piperidine analogues with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance, further solidifying the role of piperidine derivatives in modern medicine.

References

-

Zadorozhna, M., & Kasyan, L. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Kaur, M., et al. (2018). Piperidine-based drug discovery. ResearchGate. [Link]

-

Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]

-

Zadorozhna, M., & Kasyan, L. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Compass. [Link]

-

Zadorozhna, M., & Kasyan, L. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Zadorozhna, M., & Kasyan, L. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Zadorozhna, M., & Kasyan, L. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Lenci, E., & Trabocchi, A. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-